

### Vicagrel: A Technical Overview of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Vicagrel is a novel, orally active antiplatelet agent under development for the management of cardiovascular diseases, including acute coronary syndrome.[1] As a thienopyridine derivative and a prodrug, Vicagrel is designed to irreversibly inhibit the P2Y12 receptor on platelets, a critical step in preventing platelet activation and aggregation.[1][2] A key distinguishing feature of Vicagrel is its metabolic activation pathway, which circumvents the highly polymorphic cytochrome P450 (CYP) 2C19 enzyme, potentially offering a more predictable and consistent antiplatelet effect compared to clopidogrel.[3] This whitepaper provides an in-depth technical summary of the early-phase clinical trial results for Vicagrel, focusing on its pharmacokinetics, pharmacodynamics, safety, and tolerability.

### **Mechanism of Action**

**Vicagrel**, like clopidogrel, ultimately works by blocking the P2Y12 receptor. However, its activation pathway is different. After oral administration, **Vicagrel** is hydrolyzed to its active intermediate, 2-oxo-clopidogrel, by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC), rather than being metabolized by CYP enzymes in the initial step.[3] This intermediate is then further metabolized to the active thiol metabolite that irreversibly binds to and inhibits the P2Y12 receptor.[1][3] This inhibition prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombus formation.[1]





Click to download full resolution via product page

Caption: Vicagrel's metabolic activation and mechanism of action.

## Early Phase Clinical Trial Data Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and patients with coronary artery disease have demonstrated that **Vicagrel** is rapidly absorbed and extensively metabolized.[4][5] The parent drug is present in very low concentrations in circulation.[4] The active metabolite, M15-2 (also







referred to as H4), reaches peak plasma concentration (Tmax) rapidly, generally between 0.33 to 0.75 hours after administration.[4][6]

Pharmacokinetic parameters of **Vicagrel**'s active metabolite have been shown to be dose-proportional within the studied ranges.[4][6] Notably, a 5 mg dose of **Vicagrel** has been reported to produce a similar plasma exposure (AUC) of the active metabolite as a 75 mg dose of clopidogrel.[4][6] Furthermore, a 20 mg loading dose of **Vicagrel** resulted in a 29% higher exposure compared to a 300 mg loading dose of clopidogrel.[4] Importantly, the pharmacokinetic profile of **Vicagrel**'s active metabolite does not appear to be significantly influenced by CYP2C19 polymorphisms.[7][8]

Table 1: Pharmacokinetic Parameters of **Vicagrel**'s Active Metabolite (M15-2/H4)



| Study<br>Population                       | Vicagrel<br>Dose                          | Comparator<br>Dose<br>(Clopidogre<br>I) | Tmax (h)      | Key AUC<br>Findings                                                          | Citation |
|-------------------------------------------|-------------------------------------------|-----------------------------------------|---------------|------------------------------------------------------------------------------|----------|
| Healthy<br>Chinese<br>Volunteers          | 5-75 mg<br>(single dose)                  | 75 mg                                   | 0.50          | AUC of H4<br>for 5 mg<br>Vicagrel was<br>similar to 75<br>mg<br>clopidogrel. | [4]      |
| Healthy<br>Chinese<br>Volunteers          | 20 mg (single<br>dose)                    | 300 mg                                  | 0.50          | Mean AUC0-t<br>of H4 was<br>29% higher<br>for 20 mg<br>Vicagrel.             | [4]      |
| Healthy<br>Chinese<br>Volunteers          | 5-15 mg (10<br>days)                      | 75 mg (10<br>days)                      | 0.33-0.50     | Exposure of active metabolite was ~10-fold higher than clopidogrel.          | [6]      |
| Patients with<br>CAD<br>undergoing<br>PCI | 20/5 mg, 24/6<br>mg, 30/7.5<br>mg (LD/MD) | 300/75 mg<br>(LD/MD)                    | Not specified | Plasma concentration of M15-2 had a similar AUC and Tmax to clopidogrel.     | [7]      |

LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous Coronary Intervention

### **Pharmacodynamics**

Pharmacodynamic assessments have consistently shown that **Vicagrel** produces potent and rapid inhibition of platelet aggregation (IPA).[6][9] In a dose-escalating study in healthy







volunteers, **Vicagrel** demonstrated a dose-dependent increase in IPA, with doses of 10 mg and 15 mg showing greater inhibition than 75 mg of clopidogrel.[9] A loading dose of 30 mg of **Vicagrel** followed by a 7.5 mg maintenance dose resulted in a maximum IPA similar to the combined use of **Vicagrel** and aspirin.[9][10]

In a Phase II trial involving patients with coronary artery disease undergoing percutaneous coronary intervention (PCI), various dosing regimens of **Vicagrel** demonstrated comparable antiplatelet effects to clopidogrel.[7][8]

Table 2: Pharmacodynamic (Inhibition of Platelet Aggregation) Data for Vicagrel



| Study<br>Population                    | Vicagrel Dose                             | Comparator<br>Dose<br>(Clopidogrel) | % Inhibition of Platelet Aggregation (IPA) | Citation |
|----------------------------------------|-------------------------------------------|-------------------------------------|--------------------------------------------|----------|
| Healthy Chinese<br>Volunteers          | 5 mg (10 days)                            | 75 mg (10 days)                     | 32.4% (at 4h<br>post-dose on day<br>10)    | [9]      |
| Healthy Chinese<br>Volunteers          | 10 mg (10 days)                           | 75 mg (10 days)                     | 60.7% (at 4h post-dose on day 10)          | [9]      |
| Healthy Chinese<br>Volunteers          | 15 mg (10 days)                           | 75 mg (10 days)                     | 79.1% (at 4h post-dose on day 10)          | [9]      |
| Healthy Chinese<br>Volunteers          | 30 mg (LD) / 7.5<br>mg (MD for 8<br>days) | -                                   | 65.8% (at 4h post-dose on day 8)           | [9]      |
| Patients with CAD undergoing PCI       | 20/5 mg (LD/MD)                           | 300/75 mg<br>(LD/MD)                | 30.19% (on Day<br>28)                      | [7][8]   |
| Patients with CAD undergoing PCI       | 24/6 mg (LD/MD)                           | 300/75 mg<br>(LD/MD)                | 35.02% (on Day<br>28)                      | [7][8]   |
| Patients with<br>CAD undergoing<br>PCI | 30/7.5 mg<br>(LD/MD)                      | 300/75 mg<br>(LD/MD)                | 45.61% (on Day<br>28)                      | [7][8]   |

LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous Coronary Intervention

### **Safety and Tolerability**

Early-phase clinical trials have indicated that **Vicagrel** is well-tolerated.[6][9] In a study with healthy volunteers, daily doses of 5-15 mg for 10 days were well tolerated.[6] A Phase II study



in patients with coronary artery disease showed no significant differences in adverse events or bleeding rates between different doses of **Vicagrel** and clopidogrel.[7][8]

Table 3: Safety Profile of Vicagrel in a Phase II Trial

| Treatment Group<br>(LD/MD) | Adverse Events (%) | Any Bleeding (%) | Citation |
|----------------------------|--------------------|------------------|----------|
| Vicagrel 20/5 mg           | 4.35               | 13.04            | [7][8]   |
| Vicagrel 24/6 mg           | 0                  | 14.06            | [7][8]   |
| Vicagrel 30/7.5 mg         | 1.45               | 11.59            | [7][8]   |
| Clopidogrel 300/75<br>mg   | 5.56               | 11.11            | [7][8]   |

LD: Loading Dose, MD: Maintenance Dose

# Experimental Protocols Phase I Dose-Escalating Study in Healthy Volunteers

- Study Design: This was a two-part study. Study I was a dose-escalating trial (5-15 mg). For each dose, participants were randomized to receive Vicagrel, clopidogrel, or a placebo.[10]
   Study II assessed the interaction between Vicagrel and aspirin.[10]
- Pharmacokinetic Analysis: Plasma concentrations of Vicagrel and clopidogrel metabolites were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]
- Pharmacodynamic Assessment: Platelet aggregation was assessed using the VerifyNow-P2Y12 assay.[10]

## Phase II Dose-Exploring Study in Patients with Coronary Artery Disease

Study Design: A multicenter, randomized, double-blind, triple-dummy, dose-exploring trial.[7]
 [8] Patients were randomized to receive one of three different loading and maintenance



doses of Vicagrel or a standard dose of clopidogrel, in combination with aspirin.[7][8]

- Primary Endpoint: Inhibition of adenosine diphosphate (ADP)-induced platelet aggregation (%IPA) at 28 days.[7][8]
- Safety Endpoints: Monitoring of adverse events (AEs) and bleeding events as defined by the Bleeding Academic Research Consortium (BARC).[7][8]
- Pharmacokinetic Subgroup Analysis: PK profiles and the influence of CYP2C19 polymorphisms were explored in a subgroup of patients.[7][8]



Click to download full resolution via product page



**Caption:** Workflow for a Phase II dose-exploring clinical trial of **Vicagrel**.

### Conclusion

The early-phase clinical trial data for **Vicagrel** are promising, suggesting it is a potent antiplatelet agent with a rapid onset of action and a favorable safety profile. Its distinct metabolic pathway, which is independent of CYP2C19, may offer a significant clinical advantage by providing a more consistent antiplatelet effect across different patient populations. The comparable efficacy and safety to clopidogrel in early trials, coupled with its unique pharmacokinetic properties, support the continued development of **Vicagrel** in laterphase clinical studies for the treatment of cardiovascular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Vicagrel used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet inhibitory activity, tolerability, and safety of vicagrel, a novel thienopyridine P2Y12 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacokinetic/pharmacodynamic relationship of vicagrel, a novel thienopyridine P2Y12 inhibitor, compared with clopidogrel in healthy Chinese subjects following single oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, mass balance, and metabolism of [14C]vicagrel, a novel irreversible P2Y12 inhibitor in humans PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiplatelet effect, safety, and pharmacokinetics of vicagrel in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 10. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vicagrel: A Technical Overview of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093363#early-phase-clinical-trial-results-for-vicagrel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com